6-(Ethanesulfonyl)pyrimidine-2,4-diamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethylsulfonyl)pyrimidine-2,4-diamine typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride, followed by quenching with alcohols and neutralization with ammonia water . This method ensures a high recovery rate and minimizes the production of phosphorus-containing wastewater.
Industrial Production Methods
Industrial production methods for 6-(Ethylsulfonyl)pyrimidine-2,4-diamine are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Ethylsulfonyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino groups at positions 2 and 4 can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted pyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(Ethylsulfonyl)pyrimidine-2,4-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(Ethylsulfonyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives often act by inhibiting enzymes or interfering with DNA synthesis . The compound’s sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-chloropyrimidine: Used in the synthesis of minoxidil.
2,4-Diamino-5-aryl-6-substituted pyrimidine derivatives: Known for their anti-tubercular activity.
2,4-Diaminopyrimidine salts: Used in various pharmaceutical applications.
Uniqueness
6-(Ethylsulfonyl)pyrimidine-2,4-diamine is unique due to its ethylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in the synthesis of more complex molecules .
Properties
CAS No. |
111783-08-5 |
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Molecular Formula |
C6H10N4O2S |
Molecular Weight |
202.24 g/mol |
IUPAC Name |
6-ethylsulfonylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C6H10N4O2S/c1-2-13(11,12)5-3-4(7)9-6(8)10-5/h3H,2H2,1H3,(H4,7,8,9,10) |
InChI Key |
HJUMCXOXGRGLFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=NC(=C1)N)N |
Origin of Product |
United States |
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